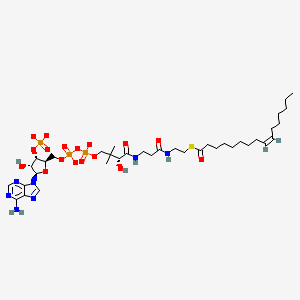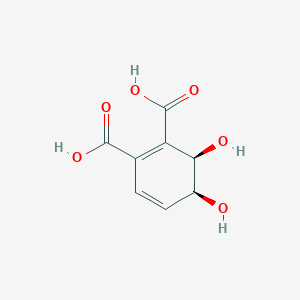
Phthalate 3,4-cis-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.
Applications De Recherche Scientifique
Microbial Degradation and Bioremediation
Phthalate 3,4-cis-dihydrodiol is a metabolic intermediate in the degradation pathway of certain aromatic compounds. Research has uncovered a gene cluster in Terrabacter sp. strain DBF63 responsible for the conversion of phthalate to protocatechuate, highlighting the microorganism's role in bioremediation. This gene cluster contains several catabolic enzymes including phthalate 3,4-dioxygenase, which are instrumental in the breakdown of phthalate compounds. This finding emphasizes the potential of using specific bacteria in the bioremediation of environments contaminated with phthalate pollutants (Habe et al., 2003).
Biochemical Mechanisms and Reactions
The phthalate dioxygenase system, which includes phthalate dioxygenase and phthalate dioxygenase reductase, plays a key role in the biochemical transformation of phthalate into its cis-dihydrodiol form. This system demonstrates the intricate relationship between enzyme components and the catalytic conversion process. Notably, the product formation in these reactions is tightly coupled to electron delivery, underscoring the complex biochemical interactions underlying the transformation of phthalate compounds (Tarasev & Ballou, 2005).
Interaction with Environmental Pollutants
Research on phthalate 3,4-cis-dihydrodiol also provides insights into the broader environmental impact of phthalates. Phthalates, including the 3,4-cis-dihydrodiol, are recognized as ubiquitous environmental pollutants due to their extensive use in various industries. These compounds pose toxicity concerns, with some being teratogenic, mutagenic, and carcinogenic. Understanding the degradation pathways and biochemical interactions of phthalate 3,4-cis-dihydrodiol is crucial in addressing the environmental and health challenges posed by phthalate pollution (Vamsee-Krishna & Phale, 2008).
Propriétés
Nom du produit |
Phthalate 3,4-cis-dihydrodiol |
|---|---|
Formule moléculaire |
C8H8O6 |
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
Clé InChI |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
SMILES isomérique |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
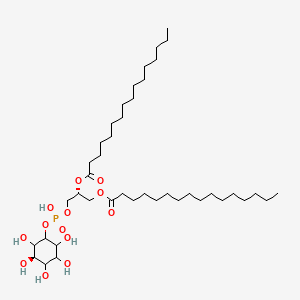
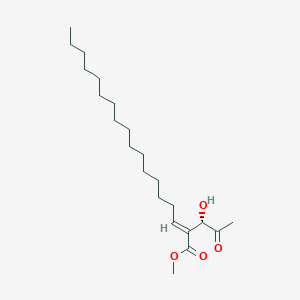
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
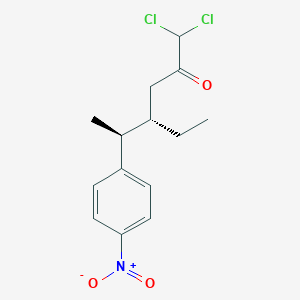
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
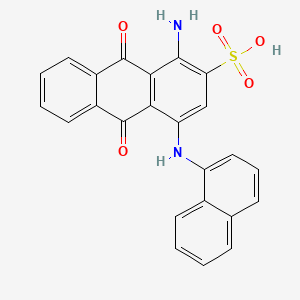
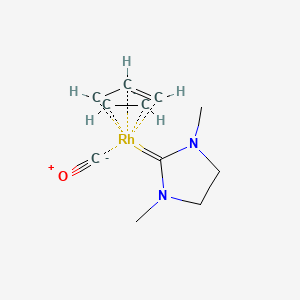
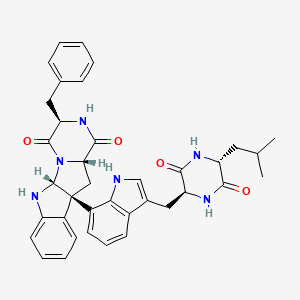
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
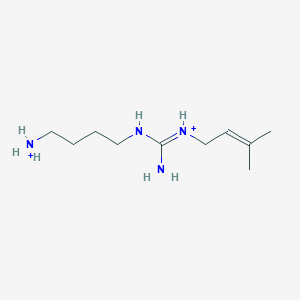
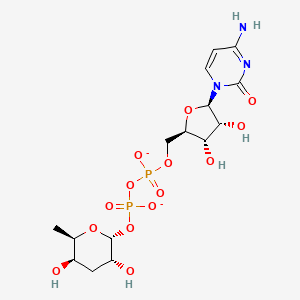
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
